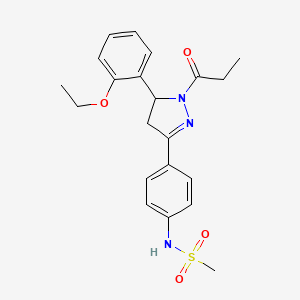

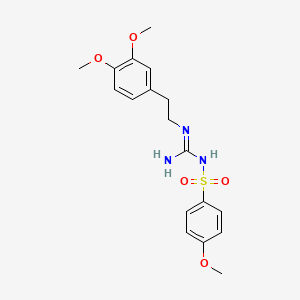

![molecular formula C20H22BrNO3 B2974240 {[(4-Bromophenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate CAS No. 1794896-73-3](/img/structure/B2974240.png)

{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves carbamoylation . For instance, carbamates can be synthesized by carbamoylation of primary and secondary alcohols . The process typically involves a tin-catalyzed transcarbamoylation .Molecular Structure Analysis

The molecular structure of “{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate” is complex. It contains a bromophenyl group, a carbamoyl group, and a tert-butylbenzoate group.Chemical Reactions Analysis

The chemical reactions involving “{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate” are likely to be similar to those of other carbamates . These reactions can include free radical bromination, nucleophilic substitution, and oxidation .Aplicaciones Científicas De Investigación

X-ray Diffraction Structures and Amyloid-Avid Probe Design

Research involving compounds like 5-bromo-1-methyl-2-[N-methyl-N-(2′-O-tert-butylcarbonatethyl)-4′-aminophenyl]-1H-benzo[d]imidazole and its regioisomers, obtained by N-methylation of 6-bromobenzimidazole derivatives, showcases the utility of X-ray diffraction in elucidating the structure of complex molecules. These structures, consisting of planar benzimidazole and benzene fragments along with a terminal carbamate group, provide a basis for the design of amyloid-avid probes, which are crucial in the study of amyloid-related diseases such as Alzheimer's (Ribeiro Morais et al., 2012).

Synthesis and Catalytic Properties of Metal Complexes

The synthesis of metal complexes, particularly those involving N-heterocyclic carbene (NHC) ligands, highlights the application of these compounds in catalysis. For instance, reactions of bromomethylated phenols with imidazole led to the synthesis of N,N-disubstituted imidazolium bromides, which upon treatment with Zr(NMe2)4, formed NHC zirconium complexes. These complexes were studied for their potential in hydroamination reactions, demonstrating the applicability of such compounds in catalytic processes (Barroso et al., 2014).

Environmental Monitoring and Fragrance Chemical Analysis

The analysis of lysmeral, a fragrance chemical, and its metabolites in human urine samples collected over 18 years provided insights into the exposure trends of such chemicals in the population. This type of study is pivotal for environmental health monitoring and assessing the potential risks associated with chronic exposure to fragrance compounds (Scherer et al., 2020).

Organic Synthesis and Reaction Mechanisms

Research on the generation and reactions of sterically congested triplet diphenylcarbenes, including those with bromine groups, provides insight into the stability and reactivity of such intermediates in organic synthesis. These studies are crucial for understanding the mechanisms underlying various organic reactions and for developing new synthetic methodologies (Tomioka et al., 2002).

Propiedades

IUPAC Name |

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 4-tert-butylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BrNO3/c1-20(2,3)16-8-6-15(7-9-16)19(24)25-13-18(23)22-12-14-4-10-17(21)11-5-14/h4-11H,12-13H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFYKMAQDFDUKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

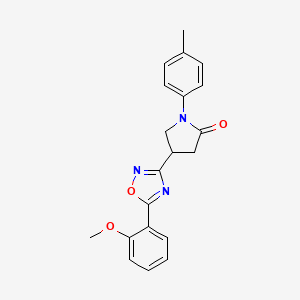

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2974160.png)

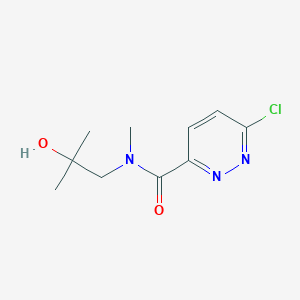

![[(1-cyanocyclopentyl)carbamoyl]methyl 3-bromo-1H-indole-2-carboxylate](/img/structure/B2974164.png)

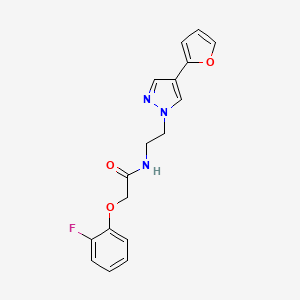

![N-[2-Fluoro-1-(2-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2974165.png)

![7-Chloro-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2974166.png)

![N-[1-(4-chlorophenyl)vinyl]-N-(3-pyridylmethyl)amine hydroiodide](/img/structure/B2974171.png)

![2-[(3-Fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2974174.png)

![2-Chloro-N-[[2,5-difluoro-4-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B2974176.png)